N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.37. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a pyrazole moiety, and a benzo[c][1,2,5]thiadiazole backbone. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C17H15N3O2S, with a molecular weight of approximately 337.38 g/mol. The compound's structure can be broken down as follows:
Component | Structure | Function |
---|---|---|
Furan Ring | Furan | Contributes to the compound's reactivity and biological activity. |
Pyrazole Moiety | Pyrazole | Known for various pharmacological properties. |
Benzo[c][1,2,5]thiadiazole Backbone | Thiadiazole | Enhances the compound's stability and potential activity against specific biological targets. |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory processes and tissue remodeling, particularly human neutrophil elastase (HNE). HNE plays a critical role in conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing the thiadiazole ring have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with IC50 values demonstrating potent inhibition . The presence of furan and pyrazole rings is believed to enhance these properties.
Anticancer Activity
In vitro studies have revealed that related compounds exhibit anticancer properties against several cancer cell lines. For example, thiazole derivatives have been shown to induce cytotoxic effects in human glioblastoma U251 cells and melanoma WM793 cells . The structural features of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole suggest it may also possess similar anticancer potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Formation of the Pyrazole Moiety : Often synthesized via condensation reactions between hydrazines and 1,3-diketones.
- Coupling Reactions : The furan and pyrazole rings are linked through various coupling methods (e.g., Suzuki or Heck reactions).
- Formation of the Thiadiazole Backbone : This step usually involves introducing the thiadiazole group under controlled conditions to maintain stability.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole:
Study 1: Human Neutrophil Elastase Inhibition
A recent study demonstrated that derivatives with similar structures effectively inhibited HNE activity in vitro. The results indicated a dose-dependent response with significant inhibition at lower concentrations (IC50 values around 50 nM) .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of related compounds against clinical isolates of E. coli and S. aureus. The results showed that certain derivatives exhibited potent antibacterial activity with IC50 values ranging from 10 to 30 µg/mL .
Study 3: Anticancer Properties
In vitro assays on cancer cell lines revealed that compounds featuring the benzo[c][1,2,5]thiadiazole core demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiadiazole ring significantly influenced cytotoxicity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-4-5-12-13(9-11)20-24-19-12)17-10-14(15-3-1-8-23-15)21-7-2-6-18-21/h1-9,14H,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQONRNHACFXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.